![molecular formula C16H11FN6OS2 B2690507 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 893910-39-9](/img/structure/B2690507.png)
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H11FN6OS2 and its molecular weight is 386.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the extracellular signal-regulated kinases erk1/2 , which are essential nodes within the RAS/RAF/MEK/ERK signaling cascade .
Mode of Action
Compounds that inhibit erk1/2, such as this one might, typically work by preventing the activation of these kinases, thereby disrupting the signaling cascade .
Biochemical Pathways
The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide likely affects the RAS/RAF/MEK/ERK signaling cascade, given its potential inhibition of ERK1/2 . This pathway is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Result of Action
Inhibition of erk1/2 typically results in disruption of the signaling cascade, potentially affecting cell proliferation, differentiation, and survival .
Biologische Aktivität
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and may also have applications in other therapeutic areas.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazolo[3,4-d]pyrimidine core : Known for its significant biological activity.
- Fluorophenyl group : Enhances the compound's chemical properties.
- Thiazolylacetamide moiety : Contributes to its unique interactions with biological targets.
The mechanism of action involves the compound's ability to interact with specific enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core mimics purine bases, allowing it to bind effectively at active sites, inhibiting enzyme activity and disrupting critical biological pathways. This inhibition can lead to therapeutic effects such as anti-cancer and anti-inflammatory outcomes.
Anticancer Properties
Research indicates that this compound may act as a kinase inhibitor. In studies involving various cancer cell lines, it has shown promising results:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 0.3 | Inhibited tumor growth |
A549 | 0.95 | Induced apoptosis |
HCT116 | 7.01 | Significant growth inhibition |
These findings suggest that the compound may effectively inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity
The heterocyclic structure of the compound is often associated with anti-inflammatory properties. Its potential to inhibit specific inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.
Case Studies
- Dual EGFR/VGFR2 Inhibitor Study : A study highlighted that compounds similar to this compound exhibited dual inhibition of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. The most potent compound showed effective inhibition of tumor growth in an MCF-7 model and induced significant apoptosis and cell cycle arrest .
- Molecular Docking Studies : These studies revealed the binding modes of the compound with protein targets, confirming its potential as a multitarget inhibitor for anticancer therapy . The molecular interactions were mapped against reference ligands, providing insights into its efficacy.
Research Applications
The biological activity of this compound opens avenues for various research applications:
- Medicinal Chemistry : Developing new anticancer agents based on its structure.
- Biological Studies : Investigating enzyme inhibition and receptor binding mechanisms.
- Material Science : Exploring its unique properties for developing new materials.
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6OS2/c17-10-1-3-11(4-2-10)23-14-12(7-21-23)15(20-9-19-14)26-8-13(24)22-16-18-5-6-25-16/h1-7,9H,8H2,(H,18,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCGLDJXMRILBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.